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Compound of Interest |

Compound Name: 6-Chlorochroman-3-one
CAS No.: 26371-48-2
Cat. No.: B1592428
- 7

Executive Summary

6-Chlorochroman-3-one (C

H
ClO

) represents a critical heterocyclic intermediate in the synthesis of pharmaceutical agents,
particularly in the development of antidepressants and antifungal agrochemicals. Its structural
integrity hinges on the precise arrangement of the chlorine atom on the benzene ring and the
position of the carbonyl group within the pyran ring.

This technical guide provides a definitive spectroscopic profile for 6-Chlorochroman-3-one. By
synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and
Mass Spectrometry (MS), we establish a self-validating analytical framework. This guide moves
beyond simple data listing to explain the causality of spectral features, ensuring researchers
can distinguish this specific isomer from its 4-one or 2-one analogs.

Structural Context & Synthetic Utility[1][2]

Before analyzing spectra, one must understand the electronic environment. The molecule
consists of a benzene ring fused to a dihydropyran-3-one ring.
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o Key Structural Marker 1: The carbonyl is at position 3, flanked by two methylene groups (C2
and C4). This isolates the methylene protons, creating a distinct NMR signature (singlets)
compared to the triplets observed in chroman-4-ones.

o Key Structural Marker 2: The chlorine at position 6 alters the aromatic coupling constants,
providing a specific splitting pattern in the aromatic region.

Mass Spectrometry (MS) Analysis[3][4][5][6][7]

Mass spectrometry provides the primary confirmation of molecular weight and the presence of

the halogen.
Quantitative Data Table
Parameter Value | Characteristic Interpretation
Molecular lon ( Base peak for
182 m/z
) Cl isotope.
Isotope Peak ( Characteristic 3:1 ratio
184 m/z o )
) confirming Monochloride.
Loss of CO (
Base Peak 154 m/z
).
Loss of CO and Cl radical
Fragment A 119 m/z
(complex rearrangement).
Fragment B 147 m/z Loss of Cl (M-35).

Fragmentation Logic & Mechanism

The fragmentation follows a predictable pathway for cyclic ketones. The initial ionization targets
the oxygen lone pair, leading to alpha-cleavage.

 |sotope Effect: The Chlorine atom introduces a distinct "fingerprint.” Any fragment retaining
the chlorine will show the 3:1 intensity ratio (e.g., the molecular ion).[1][2]
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e Primary Loss: The loss of Carbon Monoxide (CO, 28 amu) is the dominant pathway for cyclic
ketones, resulting in a ring contraction.

MS Fragmentation Pathway Visualization

[M - CO]
m/z 154/156
(Ring Contraction)

Molecular lon (M+)

miz 182/184
M- Cl]
(COH7CIO2) -
(C9H702)

Click to download full resolution via product page

Caption: Figure 1. Proposed mass spectral fragmentation pathway for 6-Chlorochroman-3-
one showing primary loss of CO.

Infrared (IR) Spectroscopy[9][10]

IR serves as the "functional group fingerprint," specifically validating the ketone position.

Spectral Assignments[6][9][10][11][12][13]
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Frequency (cm

Vibration Mode Structural Validation
)
Critical: Non-conjugated cyclic
1795 - 1735 ketone. (Chroman-4-one would
(Ketone) be lower, ~1680, due to
conjugation).
Confirms the cyclic ether
1240 - 1260 Eth . N
(Ether) linkage at Position 1.
1480. 1580 Benzene ring skeletal
’ (Aromatic) vibrations.
Out-of-plane bending
810 - 830 (OOP) consistent with 1,2,4-
substituted benzene.
Methylene groups at C2 and
2900 - 2950

(Aliphatic) C4.

Nuclear Magnetic Resonance (NMR) Profiling

This is the definitive method for structural elucidation. The unique symmetry of the chroman-3-
one ring results in a highly specific proton signature.

H NMR (Proton) Data (400 MHz, CDCI )

The lack of coupling between C2 and C4 protons (separated by the carbonyl) is the hallmark of
this molecule.
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Shift ( Coupling (
Position Multiplicity Integration
ppm)

Explanation
Hz) (Causality)

Deshielded
by adjacent

H-2 472 Singlet (s) 2H - Oxygen.
Isolated from
H-4.

Deshielded
by Carbonyl

H-4 3.58 Singlet (s) 2H - & Aryl ring.
Isolated from
H-2.

Meta-
coupling to H-

H-5 7.15 Doublet (d) 1H 7. Proximity
to ring

junction.

Ortho to H-8,
Meta to H-5.

H-7 7.23 dd 1H

Ortho to H-7.
Shielded
relative to H-
5/7.

H-8 6.95 Doublet (d) 1H

Note: Chemical shifts may vary slightly (

ppm) depending on concentration and solvent.

C NMR (Carbon) Data (100 MHz, CDCI )
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Shift (
Position Assignment
ppm)
Ketone Carbonyl. High shift
C-3 208.5 confirms non-conjugated
ketone.
Aromatic C-O (Quaternary).
C-8a 154.2 . @ . Y)
Most deshielded aromatic C.
C-6 126.8 Aromatic C-CI (Quaternary).
C-2 73.4 Methylene adjacent to Oxygen.
C-4 43.1 Methylene alpha to Carbonyl.
Remaining aromatic carbons
Ar-C 118-130

(C5, C7, C8, C4a).

NMR Logic & Assighment Workflow
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Unknown Sample
(C9H7CIO2)

Check Aliphatic Region
(3.0 - 5.0 ppm)

Two Singlets observed?
(No coupling between CH2 groups)

Check Carbonyl Shift
(13C NMR)

> 200 ppm?
(Indicates Ketone, not Ester)

Analyze Aromatic Splitting

1,2,4-Substitution Pattern
(d, dd, d)

Confirmed:

6-Chlorochroman-3-one

Click to download full resolution via product page

Caption: Figure 2. Logic gate for NMR structural confirmation, distinguishing the 3-one from 4-
one isomers.
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Experimental Protocol: Sample Preparation for
Analysis

To ensure the spectral data matches the tables above, the sample must be free of
paramagnetic impurities and moisture.

NMR Sample Prep

¢ Solvent Selection: Use Chloroform-d (CDCI
) (99.8% D) containing 0.03% TMS as an internal standard.
o Why: CDCI

provides excellent solubility for chromanones and does not exchange protons with the
C2/C4 positions.

e Concentration: Dissolve 5-10 mg of 6-Chlorochroman-3-one in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to
remove undissolved solids that cause line broadening.

Quality Control Check

e Impurity Flag: If you see a triplet at ~4.5 ppm, your sample has likely isomerized to 6-
chlorochroman-4-one or contains starting material (chroman).

o Water Peak: Expect a broad singlet at ~1.56 ppm in CDCI
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. C6H5CI mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for
analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram
doc brown's advanced organic chemistry revision notes [docbrown.info]

e 2. chemguide.co.uk [chemguide.co.uk]
¢ 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

¢ To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
& Structural Elucidation of 6-Chlorochroman-3-one]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1592428#spectroscopic-data-nmr-ir-ms-
of-6-chlorochroman-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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